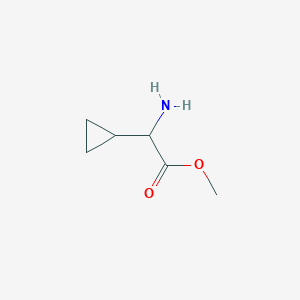

Methyl 2-amino-2-cyclopropylacetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl 2-amino-2-cyclopropylacetate is an organic compound with the molecular formula C6H11NO2 . It is also known as Methyl CAA. The compound is a pale-yellow to yellow-brown solid .

Molecular Structure Analysis

The molecular structure of this compound is characterized by a cyclopropyl group (a three-carbon ring), an amino group (NH2), and a methyl ester group (COOCH3) . The InChI code for this compound is 1S/C6H11NO2/c1-9-6(8)5(7)4-2-3-4/h4-5H,2-3,7H2,1H3 .Physical And Chemical Properties Analysis

This compound has a molecular weight of 129.16 g/mol . It has one hydrogen bond donor and three hydrogen bond acceptors . The compound has a topological polar surface area of 52.3 Ų and a complexity of 120 .Aplicaciones Científicas De Investigación

Synthesis of Cyclopropyl-Containing Amino Acids

Methyl 2-amino-2-cyclopropylacetate has been used in the synthesis of various cyclopropyl-containing amino acids. A study by Limbach et al. (2009) demonstrates its reactivity in Michael additions and Diels–Alder reactions, yielding protected cyclopropyl-containing amino acids. This compound also played a role in the synthesis of precursors for bicyclic peptidomimetics, showcasing its versatility as a building block in organic synthesis (Limbach, Lygin, Es-Sayed, & Meijere, 2009).

Development of Amino Acid Derivatives

The compound has been instrumental in the development of 2-aminocyclobutene-1-carboxylic acid derivatives. Meijere et al. (2010) utilized a similar compound, methyl 2-chloro-2-cyclopropylideneacetate, to create various benzylamines, subsequently transforming them into N-Boc-protected derivatives. These were further converted into dipeptides, demonstrating its utility in peptide chemistry (Meijere, Limbach, Janssen, Lygin, & Korotkov, 2010).

Synthesis of Cyclopropyl Amino Acids for Biological Studies

This compound has also been used in the synthesis of cyclopropyl analogues for biological evaluations. For instance, Dappen et al. (2010) synthesized cyclopropyl analogues related to 2-amino-5-phosphonopentanoic acid, assessing their activity as competitive antagonists for the NMDA receptor. This highlights its application in medicinal chemistry and receptor studies (Dappen, Pellicciari, Natalini, Monahan, Chiorri, & Cordi, 2010).

Role in Constrained Peptide Synthesis

The compound has found applications in the synthesis of constrained peptides and analogues. For example, Kazuta et al. (2002) developed chiral cyclopropane units using a compound similar to this compound for synthesizing conformationally restricted analogues of histamine. This demonstrates its utility in creating biologically active compounds with specific conformational properties (Kazuta, Matsuda, & Shuto, 2002).

Safety and Hazards

Methyl 2-amino-2-cyclopropylacetate is associated with some safety hazards. It has a GHS07 pictogram, indicating that it can cause skin irritation, eye irritation, and respiratory irritation . The compound has a signal word of “Danger” and hazard statements H314, indicating that it causes severe skin burns and eye damage .

Mecanismo De Acción

Target of Action

Methyl 2-amino-2-cyclopropylacetate is a derivative of the amino acid glycine . As such, it is likely that its primary targets are the same as those of glycine, which include glycine receptors and N-methyl-D-aspartate (NMDA) receptors. These receptors play crucial roles in the central nervous system, mediating inhibitory and excitatory neurotransmission respectively.

Propiedades

IUPAC Name |

methyl 2-amino-2-cyclopropylacetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2/c1-9-6(8)5(7)4-2-3-4/h4-5H,2-3,7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZIFONPEUDXXJV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1CC1)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((6-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(3-methoxybenzyl)acetamide](/img/structure/B2582310.png)

![2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2582312.png)

![2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-3-(2-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2582317.png)

![1-(3-chloro-4-methylphenyl)-3-(4-ethylphenyl)-8-methoxy-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2582323.png)

![3-(1H-pyrazol-1-yl)-8-(pyridine-4-carbonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2582327.png)

![3-isobutyl-8-(4-methoxybenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2582328.png)

![2-(1-methyl-2,4-dioxo-5-propoxy-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetonitrile](/img/structure/B2582331.png)